Optical Rotation as a Quantitative Enantiomeric Purity Check for (2R,4S) vs (2S,4R) Cyano-Prolinol
The target (2R,4S) compound exhibits a specific rotation of [α]D^20 = -13.5° (c=1.0, MeOH) [1], while the (2S,4R) enantiomer gives an equal magnitude but opposite sign, +13.5° [2]. This allows unambiguous identity verification and enantiopurity confirmation at receipt.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | -13.5° (c 1.0, MeOH) |
| Comparator Or Baseline | (2S,4R) enantiomer, +13.5° |
| Quantified Difference | 27° absolute difference; opposite sign |
| Conditions | Polarimetry at 20°C, 589 nm, 1.0 g/100 mL MeOH |
Why This Matters
This ensures that procurement of the correct enantiomer is verifiable by a simple, low-cost measurement, preventing the costly use of the wrong isomer in asymmetric syntheses.
- [1] Combi-Blocks Inc. Certificate of Analysis, Product SS-7645, tert-Butyl (2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate. View Source
- [2] Combi-Blocks Inc. Certificate of Analysis, Product SS-7646, tert-Butyl (2S,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate. View Source
